molecular formula C16H9IO2 B4763677 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione

3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione

Cat. No. B4763677
M. Wt: 360.14 g/mol
InChI Key: OBVJZUDRRVXYLI-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione, also known as IBID, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. IBID is a yellow crystalline powder that is sparingly soluble in water and soluble in organic solvents.

Scientific Research Applications

3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione is its use as a fluorescent probe for detecting metal ions. 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione has been shown to selectively detect copper ions, making it a useful tool for monitoring copper levels in biological samples.
3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione has also been studied for its potential use in organic electronics. The compound has been shown to exhibit good charge transport properties, making it a potential candidate for use in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione is not well understood. However, it has been suggested that the compound may interact with metal ions through a chelation mechanism, leading to the formation of a complex that exhibits fluorescence.
Biochemical and Physiological Effects
3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at low concentrations, making it a potential candidate for use in biological applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione is its ability to selectively detect copper ions. This makes it a useful tool for monitoring copper levels in biological samples. However, 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione has some limitations, including its low solubility in water and limited stability under certain conditions.

Future Directions

There are several future directions for research on 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione. One direction is to further investigate its potential applications in organic electronics. Another direction is to explore its potential as a fluorescent probe for detecting other metal ions. Additionally, more research is needed to understand the mechanism of action of 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione and its biochemical and physiological effects. Overall, 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione is a promising compound that has the potential to be used in various scientific fields.

properties

IUPAC Name

(3Z)-3-[(3-iodophenyl)methylidene]indene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9IO2/c17-11-5-3-4-10(8-11)9-14-12-6-1-2-7-13(12)15(18)16(14)19/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVJZUDRRVXYLI-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)I)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC(=CC=C3)I)/C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[(3-iodophenyl)methylidene]indene-1,2-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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